2,8-Dihydroxyadenine (2,8-DHA) is a purine derivative that plays a significant role in understanding specific metabolic disorders and renal pathologies. It is primarily known for its association with adenine phosphoribosyltransferase (APRT) deficiency, an autosomal recessive disorder that disrupts purine metabolism []. In individuals with APRT deficiency, the normal conversion of adenine to adenosine monophosphate is hindered, leading to the accumulation of adenine. This excess adenine is then oxidized by xanthine dehydrogenase to form 2,8-DHA [, ]. The compound is characterized by its extremely low solubility in urine at physiological pH [, , , ], resulting in its precipitation and the formation of crystals and, consequently, kidney stones [, , , , ].
2,8-DHA acts as a significant marker for APRT deficiency, aiding in the diagnosis and study of this metabolic disorder. The presence of 2,8-DHA crystals in urine, confirmed through microscopic examination or infrared spectroscopy, serves as a crucial diagnostic indicator [, , ]. The compound's role in inducing nephrolithiasis and nephropathy makes it a key subject in research aiming to understand the mechanisms of crystal-induced kidney damage and potential therapeutic interventions [, ].
2,8-Dihydroxyadenine is synthesized both chemically and biologically. The compound was first synthesized by Cavalieri and Bendich, and it can also be produced through microbial processes, notably by the bacterium Alcaligenes aquamarinus strain No. 655. This compound is classified under the purines and is recognized for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
The synthesis of 2,8-dihydroxyadenine can be achieved through multiple methods:
The molecular formula of 2,8-dihydroxyadenine is , with a molecular weight of approximately 166.12 g/mol. Its structure features two hydroxyl groups at positions 2 and 8 on the adenine ring.
2,8-Dihydroxyadenine participates in several chemical reactions:
The mechanism of action for 2,8-dihydroxyadenine primarily revolves around its role as an inhibitor of xanthine oxidase:
2,8-Dihydroxyadenine exhibits distinct physical and chemical properties:
The primary applications of 2,8-dihydroxyadenine are found within clinical research and therapeutic contexts:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3